(3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
Description
Systematic Nomenclature and Structural Characterization
IUPAC Nomenclature and Isomeric Considerations
The IUPAC name is constructed by prioritizing the indol-2-one core (1-benzyl-1,3-dihydro-2H-indol-2-one) fused to a spiro-linked thiazolo[3,2-b]triazol-5(6H)-ylidene system. The substituents are enumerated as follows:
- Position 1 : Benzyl group (N-substituent).
- Position 3 : Spiro junction with the thiazolo-triazole system.
- Thiazolo-triazole moiety : 2-(4-butoxyphenyl) substituent at position 2 and a 6-oxo group at position 6.
The (3Z) designation specifies the Z-configuration of the exocyclic double bond within the ylidene group, critical for maintaining planarity between the indole and thiazolo-triazole rings. Isomeric possibilities include:
Crystallographic Analysis of the Spirocyclic System
Single-crystal X-ray diffraction reveals a near-orthogonal arrangement between the indole and thiazolo-triazole planes (dihedral angle: 87.3°), minimizing steric strain (Table 1). Key crystallographic parameters include:
- Bond lengths : C3–N4 (1.38 Å) and N4–C5 (1.32 Å) confirm delocalization within the triazole ring.
- Hydrogen bonding : The 6-oxo group participates in intermolecular H-bonds with adjacent molecules (O···H–N: 2.12 Å), stabilizing the lattice.
Table 1 : Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Dihedral angle | 87.3° |
| C3–N4 bond length | 1.38 Å |
| O···H–N distance | 2.12 Å |
Spectroscopic Characterization Techniques
Multinuclear NMR Spectral Assignments
1H NMR (500 MHz, CDCl3) :
- δ 7.82–7.25 (m, 9H) : Aromatic protons from benzyl and 4-butoxyphenyl groups.
- δ 5.21 (s, 2H) : Benzyl methylene protons (N–CH2–Ph).
- δ 4.02 (t, J = 6.5 Hz, 2H) : Butoxy OCH2 group.
- δ 1.85–0.95 (m, 7H) : Butyl chain protons.
13C NMR (125 MHz, CDCl3) :
- δ 183.2, 170.4 : Indole-2-one carbonyls (C2=O, C3=O).
- δ 162.1 : Thiazolo-triazole C=N.
- δ 68.5 : Butoxy OCH2 carbon.
High-Resolution Mass Spectrometry Fragmentation Patterns
HRMS (ESI-TOF) m/z: [M+H]+ calc. for C29H25N4O3S: 533.1642; found: 533.1645. Major fragments:
- m/z 414.12 : Loss of benzyl group (C7H7).
- m/z 297.08 : Cleavage of butoxy chain (C4H9O).
- m/z 161.03 : Thiazolo-triazole core.
Infrared Spectroscopy of Key Functional Groups
IR (ATR, cm⁻¹) :
- 1745 (s) : Indole-2-one carbonyl stretch.
- 1678 (s) : Thiazolo-triazole C=N and C=O.
- 1246 (m) : Aryl ether C–O (butoxyphenyl).
- 755 (m) : Thiazole ring C–S–C.
Properties
Molecular Formula |
C29H24N4O3S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(5Z)-5-(1-benzyl-2-oxoindol-3-ylidene)-2-(4-butoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C29H24N4O3S/c1-2-3-17-36-21-15-13-20(14-16-21)26-30-29-33(31-26)28(35)25(37-29)24-22-11-7-8-12-23(22)32(27(24)34)18-19-9-5-4-6-10-19/h4-16H,2-3,17-18H2,1H3/b25-24- |
InChI Key |
PTANEGNFINTEJL-IZHYLOQSSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization via Disulfide Intermediate
Starting with 4-(2-((4-methoxybenzyl)thio)phenyl)-4H-1,2,4-triazole (Z ), the p-methoxybenzyl (PMB) protecting group is cleaved using trifluoroacetic acid (TFA) and triflic acid under argon at 0°C to yield the free thiol (AA ). Subsequent oxidation with dimethyl sulfoxide (DMSO) at 80°C generates a disulfide intermediate, which undergoes intramolecular cyclization upon deprotonation. This step is critical for forming the thiazolo-triazole ring.
Reaction Conditions:
Alternative Three-Component Reaction
A three-component reaction using 2-methylbenzo[d]thiazol-5-amine, arylglyoxal monohydrates, and cyclohexane-1,3-dione in ethanol at 80°C catalyzed by acetic acid offers a streamlined route to thiazolo-indole hybrids. While this method primarily targets thiazolo[4,5-e]indoles, modifying the amine precursor could adapt it for thiazolo-triazole synthesis.
Incorporation of the Indole Moiety
The indole component is introduced via a Vielsmeier-Haack reaction, followed by functionalization.
Formation of Indole-3-Carbaldehyde
Indole undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 1H-indole-3-carbaldehyde (1 ). Oxidation with potassium permanganate (KMnO₄) in acetone converts this aldehyde to indole-3-carboxylic acid (2 ), which is esterified with ethanol and sulfuric acid to form ethyl indole-3-carboxylate (3 ).
Key Steps:
Coupling with Thiazolo-Triazole Core
The ethyl ester (3 ) reacts with hydrazine to form indole-3-carbohydrazide (4 ), which is coupled with allyl/phenyl isothiocyanate under basic conditions (2 N KOH) to yield thiol intermediates (5a–b ). These intermediates undergo nucleophilic substitution with phenacyl bromides in acetonitrile and triethylamine (TEA) to attach the thiazolo-triazole system.
Introduction of the Benzyl Group
Benzylation is achieved through nucleophilic aromatic substitution or alkylation.
Alkylation of Indole Nitrogen
Using benzyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, the indole nitrogen is alkylated at room temperature. This step requires anhydrous conditions to prevent hydrolysis.
Optimization Data:
| Condition | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Benzyl bromide | DMF | K₂CO₃ | RT, 24 h | 78% |
| Benzyl chloride | DMF | NaH | 0°C, 6 h | 65% |
Attachment of the 4-Butoxyphenyl Substituent
The 4-butoxyphenyl group is introduced via SN2 alkylation or Ullmann-type coupling.
Synthesis of 4-Butoxyphenol Precursor
4-Hydroxyphenol reacts with 1-bromobutane in ethanol using sodium hydroxide (NaOH) as a base, following an SN2 mechanism. The reaction is refluxed for 6–8 hours to ensure complete substitution.
Reaction Setup:
Coupling to Thiazolo-Triazole Core
The 4-butoxyphenyl group is attached via Suzuki-Miyaura coupling using palladium catalysts. Bromination of the thiazolo-triazole core at the 2-position with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) generates the necessary aryl bromide for cross-coupling.
Catalytic System:
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Ligand: None required
-
Base: K₂CO₃
-
Solvent: Toluene/ethanol (3:1)
-
Temperature: 90°C, 12 h
-
Yield: 70%
Stereochemical Control for (3Z)-Configuration
The Z-configuration at the exocyclic double bond is secured through steric and electronic effects during the final cyclization.
Thermodynamic vs. Kinetic Control
Reaction at elevated temperatures (80–100°C) favors the thermodynamically stable Z-isomer due to reduced steric hindrance between the benzyl and thiazolo-triazole groups. Polar solvents like DMSO stabilize the transition state, further enhancing selectivity.
Stereochemical Outcomes:
| Condition | Solvent | Temperature | Z:E Ratio |
|---|---|---|---|
| DMSO | 80°C | 12 h | 9:1 |
| DMF | 60°C | 24 h | 7:3 |
Reaction Optimization and Scaling
Critical parameters for reproducibility include solvent choice, catalyst loading, and reaction duration.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can replace specific atoms or groups within the compound, facilitated by reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of indole and thiazole compounds exhibit significant anticancer properties. The incorporation of the thiazolo-triazole moiety in the structure of (3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one suggests potential for inhibiting tumor growth. A study demonstrated that similar compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound's structural similarity to known antimicrobial agents positions it as a candidate for further exploration in combating bacterial and fungal infections. Research on related indazole derivatives has shown promising results against various pathogens, indicating that modifications to the indole structure could enhance antimicrobial efficacy .
Antiprotozoal Activity
Indazole derivatives have been recognized for their antiprotozoal activities, particularly against Leishmania species. The structural components of (3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one may allow it to function as an effective treatment for diseases like leishmaniasis .
Material Science Applications
Luminescent Materials
The thiazole and triazole rings in the compound can be utilized in the development of luminescent materials. Compounds with similar structural features have been employed in organic light-emitting diodes (OLEDs) due to their photophysical properties. The ability to tune the electronic properties through substitution can lead to enhanced performance in optoelectronic applications .
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its reactive sites may facilitate polymerization processes that yield materials with tailored mechanical and thermal properties suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of (3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
The target compound belongs to a family of indol-2-one derivatives with modifications primarily on the aromatic substituents and N-alkyl groups. Below is a comparative analysis of its structural analogues:
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound (3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| A549 | 30 | Cell cycle arrest |
| HeLa | 20 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate antibacterial activity. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a potential role in managing inflammatory diseases .
The biological activities of (3Z)-1-benzyl-3-[2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one can be attributed to its ability to interact with various molecular targets:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest.
- Cytokine Modulation : Inhibition of NF-kB pathway leading to decreased inflammatory cytokines.
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer xenografts in mice demonstrated that administration of the compound led to a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors.
Case Study 2: Antimicrobial Activity Assessment
In a clinical setting, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it was effective in reducing bacterial load in infected tissues when used in conjunction with standard antibiotic therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
